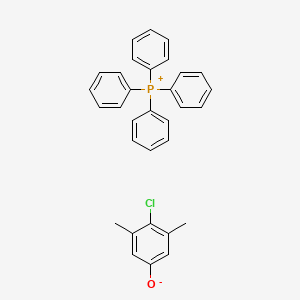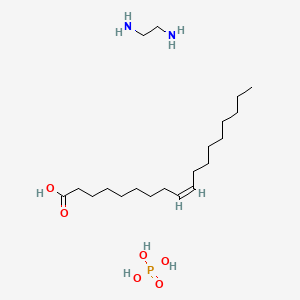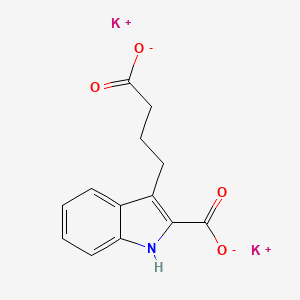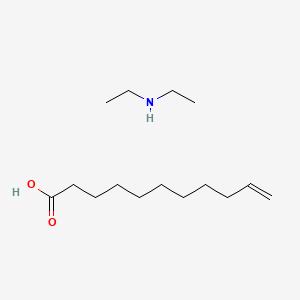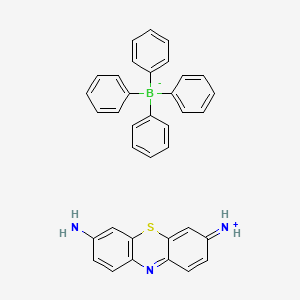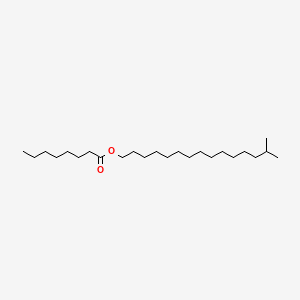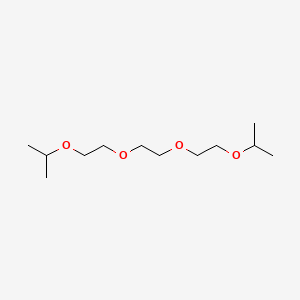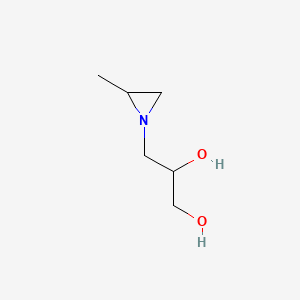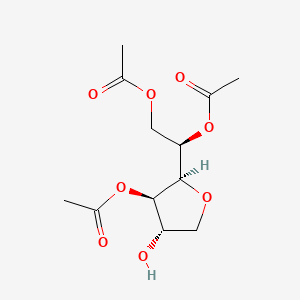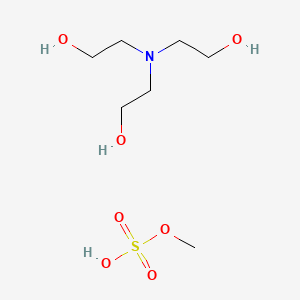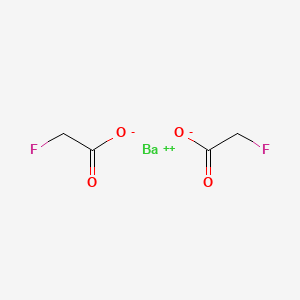
Fluoroacetic acid barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroacetic acid barium salt is a chemical compound derived from fluoroacetic acid. It is known for its high toxicity and is used in various scientific and industrial applications. The compound is a white solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroacetic acid barium salt can be synthesized by reacting fluoroacetic acid with barium hydroxide. The reaction typically involves dissolving fluoroacetic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroacetic acid barium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form fluoroacetic acid and barium salts.
Substitution: Can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: Reacts with water to form fluoroacetic acid and barium hydroxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed:
Neutralization: Fluoroacetic acid and barium chloride (when reacted with hydrochloric acid).
Substitution: Various substituted fluoroacetic acid derivatives.
Applications De Recherche Scientifique
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
Mécanisme D'action
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
Comparaison Avec Des Composés Similaires
- Difluoroacetic acid
- Trifluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Fluoroacetic acid barium salt is unique due to its high toxicity and specific mechanism of action involving the inhibition of the citric acid cycle. In contrast, other similar compounds like difluoroacetic acid and trifluoroacetic acid are less toxic and have different chemical properties and applications. For instance, trifluoroacetic acid is commonly used as a solvent and reagent in organic synthesis, while this compound is primarily used in toxicological studies and pesticide production.
Propriétés
Numéro CAS |
14214-20-1 |
|---|---|
Formule moléculaire |
C4H4BaF2O4 |
Poids moléculaire |
291.40 g/mol |
Nom IUPAC |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
Numéros CAS associés |
144-49-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


